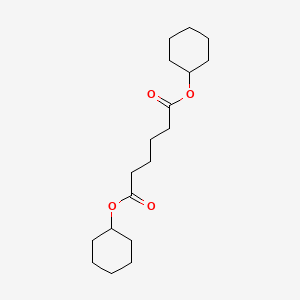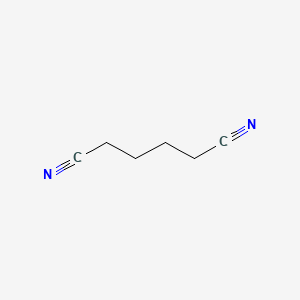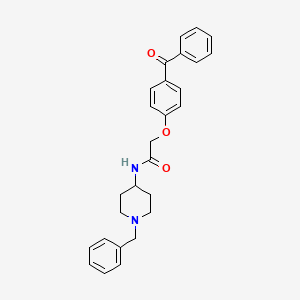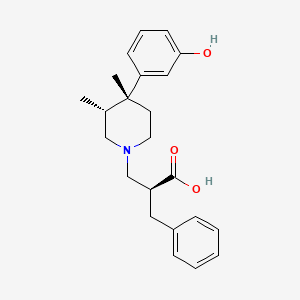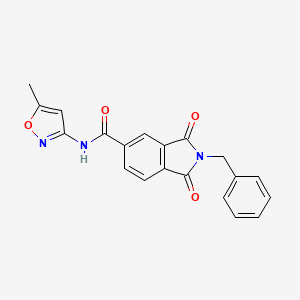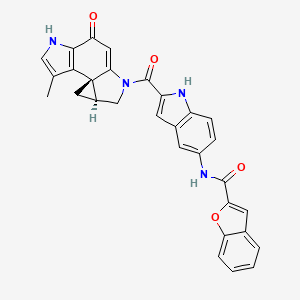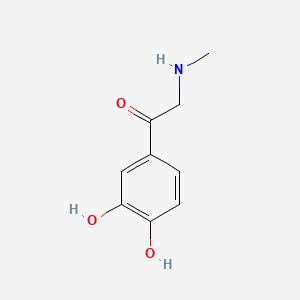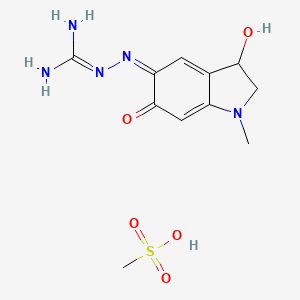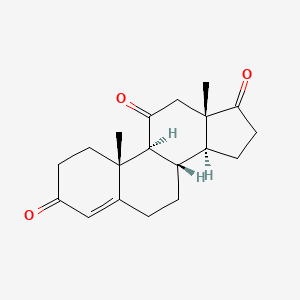
AES-350
Overview
Description
AES-350 is a potent and orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant potential in inducing apoptosis in acute myeloid leukemia (AML) cells through the inhibition of histone deacetylase. The compound has been studied for its therapeutic efficacy in various cancer research applications .
Mechanism of Action
Target of Action
AES-350 is a potent and orally active inhibitor of HDAC6 , with an IC50 and a Ki of 0.0244 μM and 0.035 μM, respectively . It also inhibits HDAC3 and HDAC8 in an enzymatic activity assay with IC50 values of 0.187 μM and 0.245 μM, respectively . HDACs (Histone Deacetylases) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
This compound interacts with its targets (HDAC6, HDAC3, and HDAC8) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones and other proteins, which can affect gene expression and other cellular processes. Specifically, this compound triggers apoptosis in acute myeloid leukemia (AML) cells through HDAC inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway. By inhibiting HDACs, this compound increases the acetylation of histones, which can loosen the structure of the chromatin and make the DNA more accessible to transcription machinery. This can lead to changes in gene expression that can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is orally active, indicating that it can be absorbed from the gastrointestinal tract into the bloodstream . .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in AML cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells. By triggering apoptosis through HDAC inhibition, this compound can potentially be used for AML research and treatment .
Biochemical Analysis
Biochemical Properties
AES-350 plays a crucial role in biochemical reactions. It interacts with enzymes such as HDAC6, HDAC3, and HDAC8 . The nature of these interactions involves the inhibition of these enzymes, with IC50 values of 0.0244 μM for HDAC6, and 0.187 μM and 0.245 μM for HDAC3 and HDAC8 respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis in AML cells through HDAC inhibition . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting HDAC6, leading to an increase in acetylated α-tubulin, a substrate of HDAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AES-350 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production methods are optimized for cost-effectiveness and scalability, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
AES-350 primarily undergoes inhibition reactions, specifically targeting histone deacetylase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The inhibition of histone deacetylase by this compound involves specific binding to the enzyme’s active site. Common reagents used in these reactions include buffers, organic solvents, and specific inhibitors to study the compound’s efficacy .
Major Products Formed
The primary product formed from the reaction of this compound with histone deacetylase is the acetylated form of histone proteins. This acetylation leads to changes in gene expression and induces apoptosis in cancer cells .
Scientific Research Applications
AES-350 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.
Biology: Investigated for its role in modulating cellular processes through histone acetylation.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
AES-350 is unique in its high potency and selectivity for histone deacetylase 6. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor with broader activity against multiple histone deacetylase isoforms.
Panobinostat: A potent inhibitor of histone deacetylase with activity against several isoforms, used in the treatment of multiple myeloma.
Belinostat: A histone deacetylase inhibitor with a broad spectrum of activity, used in the treatment of peripheral T-cell lymphoma.
Compared to these compounds, this compound exhibits higher selectivity for histone deacetylase 6, making it a valuable tool for studying the specific inhibition of this enzyme and its therapeutic potential .
Properties
IUPAC Name |
4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOQHLZNJFXULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233744 | |
| Record name | Tert-butylbenzamido hydroxylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847249-57-4 | |
| Record name | Tert-butylbenzamido hydroxylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tert-butylbenzamido hydroxylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


